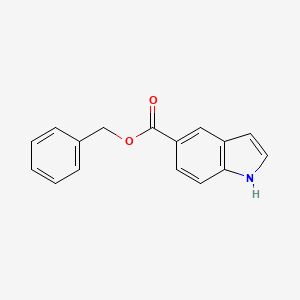

Benzyl 1H-indole-5-carboxylate

Vue d'ensemble

Description

Benzyl 1H-indole-5-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in a variety of natural products and pharmaceuticals this compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a carboxylate group at the 5-position of the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1H-indole-5-carboxylate typically involves the reaction of indole derivatives with benzyl halides in the presence of a base. One common method is the N-alkylation of indole-5-carboxylic acid with benzyl bromide using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 1H-indole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Oxidation of this compound can yield oxo-indole derivatives.

Reduction: Reduction can produce benzyl 1H-indole-5-methanol.

Substitution: Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Benzyl 1H-indole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Benzyl 1H-indole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-carboxylate: Similar structure but with a carboxylate group at the 3-position.

Benzyl 1H-indole-2-carboxylate: Benzyl group at the nitrogen atom and carboxylate group at the 2-position.

Methyl 1H-indole-5-carboxylate: Methyl group instead of benzyl group at the nitrogen atom.

Uniqueness

Benzyl 1H-indole-5-carboxylate is unique due to the specific positioning of the benzyl and carboxylate groups, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.

Activité Biologique

Benzyl 1H-indole-5-carboxylate is a compound belonging to the indole family, which is recognized for its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound features a benzyl group attached to the nitrogen atom of the indole ring and a carboxylate group at the 5-position. The synthesis typically involves the N-alkylation of indole-5-carboxylic acid with benzyl halides, commonly using potassium carbonate as a base in solvents like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The indole structure allows it to bind to neurotransmitter receptors, potentially modulating their activity.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, enhancing its therapeutic profile against various diseases .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : It has been studied for its potential as an antibacterial agent, particularly against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial cystathionine gamma-lyase (bCSE) has been highlighted, suggesting that it may enhance the effectiveness of existing antibiotics by overcoming bacterial resistance .

- Anticancer Properties : Compounds derived from benzyl indoles have shown promise in cancer therapy. For instance, related indole derivatives have been evaluated for their farnesyltransferase inhibitory activities, implicating their potential in cancer treatment .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-carboxylate | Carboxylate at 3-position | Antimicrobial and anticancer properties |

| Benzyl 1H-indole-2-carboxylate | Benzyl at nitrogen, carboxylate at 2-position | Potential enzyme inhibitors |

| Methyl 1H-indole-5-carboxylate | Methyl instead of benzyl | Similar receptor binding properties |

This compound stands out due to its specific functional groups that enhance lipophilicity and membrane permeability, making it a valuable candidate for drug development .

Case Studies and Research Findings

Recent studies have focused on the synthesis of various analogs and their biological evaluations:

- Antibacterial Studies : A study demonstrated that derivatives of indoles, including this compound, were effective against resistant strains of bacteria. The mechanism involved inhibiting bCSE, which plays a crucial role in bacterial metabolism .

- Antiviral Properties : Indole derivatives have shown potential as integrase inhibitors in HIV research. The structural similarities between these compounds suggest that this compound could also exhibit antiviral activity through similar mechanisms .

- Cancer Research : Investigations into farnesyltransferase inhibitors revealed that analogs of this compound might possess significant anticancer properties, warranting further exploration into their mechanisms and therapeutic applications .

Propriétés

IUPAC Name |

benzyl 1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHQDGAMZGNGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.